molecular formula C16H23NO B12947079 2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane

2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane

Cat. No.: B12947079
M. Wt: 245.36 g/mol
InChI Key: VJSLWNZWYMBZHN-UHFFFAOYSA-N
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Description

2-Methyl-9-phenyl-4-oxa-1-azaspiro[55]undecane is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigid and three-dimensional structures, which can impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. The reaction conditions often involve the use of strong acids like methanesulfonic acid (MeSO3H) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for spirocyclic compounds like this compound are still under development. The complexity of the chemical synthesis and the need for specific reaction conditions make large-scale production challenging. advancements in catalytic processes and reaction optimization are paving the way for more efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane stands out due to its specific substituents, which impart unique chemical and biological properties. The presence of the methyl and phenyl groups enhances its stability and bioactivity, making it a promising candidate for various applications .

Properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

2-methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane

InChI

InChI=1S/C16H23NO/c1-13-11-18-12-16(17-13)9-7-15(8-10-16)14-5-3-2-4-6-14/h2-6,13,15,17H,7-12H2,1H3

InChI Key

VJSLWNZWYMBZHN-UHFFFAOYSA-N

Canonical SMILES

CC1COCC2(N1)CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

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